![molecular formula C8H9ClN4 B2863074 6-Hydrazinylquinoxaline hydrochloride CAS No. 2411635-88-4](/img/structure/B2863074.png)
6-Hydrazinylquinoxaline hydrochloride
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Overview
Description
6-Hydrazinylquinoxaline hydrochloride is a chemical compound with the molecular formula C8H9ClN4 and a molecular weight of 196.64 . It is a brown powder that is stored at 0-8 °C . The IUPAC name for this compound is 6-hydrazineylquinoxaline hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: NNC1=CC=C2/N=C\C=N/C2=C1. [H]Cl . This notation provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a brown powder with a molecular weight of 196.64 . . The compound is stored at 0-8 °C .Scientific Research Applications
Antibacterial Properties :
- 6-Hydrazinylquinoxaline hydrochloride derivatives have been synthesized and found to possess significant antibacterial properties against various bacterial strains. This indicates potential applications in developing new antibacterial compounds to mitigate infections caused by pathogens resistant to available antibiotics (Taiwo, Obafemi, & Akinpelu, 2021).
Antimicrobial Activity :
- Studies have shown that derivatives of this compound exhibit good to moderate antimicrobial activity against tested Gram-positive, Gram-negative bacteria, and fungi. These findings underscore its potential in developing new antimicrobial agents (Ammar et al., 2020).
Anticancer and Antiviral Activities :
- Compounds synthesized from this compound have been evaluated for their anticancer and antiviral activities. Certain derivatives have shown promising results against cancer cell lines and viral infections, suggesting potential applications in cancer therapy and antiviral drug development (Soliman & Amer, 2012).
Synthesis of Novel Derivatives :
- The chemical versatility of this compound allows for the synthesis of a wide range of novel derivatives. These derivatives are being studied for various pharmacological properties, including their potential as AMPA receptor antagonists and inhibitors of specific kinases associated with cancers (Bayoumi et al., 2012).
Molecular Docking Studies :
- Molecular docking studies involving derivatives of this compound have been conducted to understand their interaction with biological targets. These studies are crucial for rational drug design and optimizing the pharmacological properties of these compounds (Abbas et al., 2015).
Mechanism of Action
Target of Action
Quinoxaline derivatives have been associated with various targets, including theA2B receptor and Histone Deacetylase (HDAC) . These targets play crucial roles in cellular processes such as cell proliferation and apoptosis.
Mode of Action
Quinoxaline derivatives have been reported to act asinverse agonists at the H1 histamine receptor , blocking the action of endogenous histamine . This action can lead to various changes, including a reduction in hypersensitivity and allergic reactions .
Biochemical Pathways
Quinoxaline derivatives have been associated with thehistamine pathway , which plays a significant role in immune response, gastric acid secretion, and neurotransmission.
Result of Action
Quinoxaline derivatives have shown promisinganti-proliferative activities against various cell lines . For instance, they have been reported to inhibit the growth of HepG-2 and HuH-7 liver cancer cell lines .
properties
IUPAC Name |
quinoxalin-6-ylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-12-6-1-2-7-8(5-6)11-4-3-10-7;/h1-5,12H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMUVAMRFLUZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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